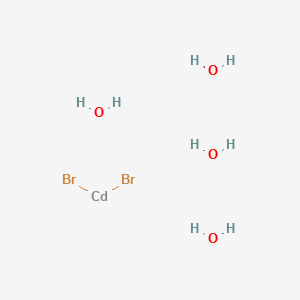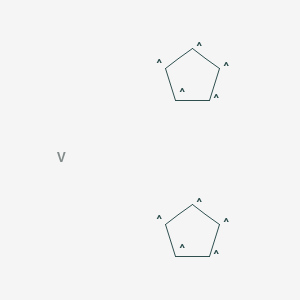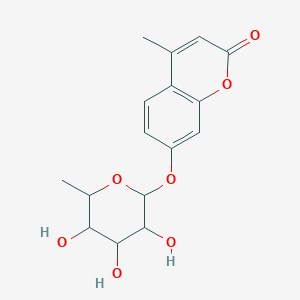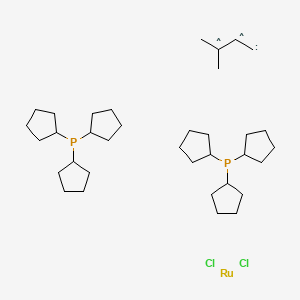![molecular formula C42H48FeP2 B12060421 (S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a chiral organophosphine compound. Organophosphines are widely used as ligands in coordination chemistry and homogeneous catalysis. The compound’s unique structure, featuring both ferrocene and phosphine groups, makes it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups are introduced via nucleophilic substitution reactions, where the ferrocene derivative reacts with phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the ferrocene moiety.
Reduction: Reduction reactions may target the phosphine groups.
Substitution: Substitution reactions can occur at the phosphine or ferrocene sites.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or aryl halides.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted ferrocene derivatives and phosphine oxides.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in transition metal catalysis for reactions like hydrogenation, hydroformylation, and cross-coupling.
Coordination Chemistry: Forms complexes with various metals, useful in studying metal-ligand interactions.
Biology and Medicine
Drug Development:
Industry
Material Science: Used in the development of advanced materials with specific electronic or magnetic properties.
Mécanisme D'action
The mechanism of action involves the coordination of the phosphine groups to metal centers, facilitating various catalytic processes. The ferrocene moiety can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand.
Uniqueness
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is unique due to its chiral nature and the combination of dicyclohexylphosphino and diphenylphosphino groups, providing distinct steric and electronic properties.
Propriétés
Formule moléculaire |
C42H48FeP2 |
|---|---|
Poids moléculaire |
670.6 g/mol |
InChI |
InChI=1S/C37H43P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-16,21-31H,2-3,6-9,17-20H2,1H3;1-5H;/t29-;;/m0../s1 |
Clé InChI |
OBVCATYDMKRFLP-UJXPALLWSA-N |
SMILES isomérique |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canonique |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)


![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)










